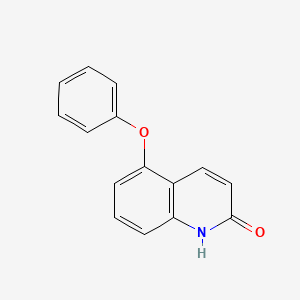

5-Phenoxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-phenoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C15H11NO2/c17-15-10-9-12-13(16-15)7-4-8-14(12)18-11-5-2-1-3-6-11/h1-10H,(H,16,17) |

InChI Key |

NQXTXYBYEMTFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C=CC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

5-Phenoxyquinolin-2(1H)-one: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenoxyquinolin-2(1H)-one, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established chemical principles for quinolinone synthesis, alongside a detailed framework for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the appropriate starting materials and culminating in the desired product. A plausible synthetic route is outlined below, followed by detailed experimental protocols.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((2-hydroxyphenyl)amino)maleate (Intermediate A)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 eq) and diethyl malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 4-6 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 5-Hydroxyquinolin-2(1H)-one (Intermediate B)

-

Add the purified Intermediate A to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to 240-250 °C for 30-60 minutes.

-

Monitor the cyclization reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a large volume of hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 5-hydroxyquinolin-2(1H)-one.

Step 3: Synthesis of 5-Chloroquinolin-2(1H)-one (Intermediate D)

-

To a stirred solution of 5-hydroxyquinolin-2(1H)-one (1 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a chlorinating agent such as phosphorus oxychloride (POCl₃) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the precipitated solid, wash with water, and dry to obtain 5-chloroquinolin-2(1H)-one.

Step 4: Synthesis of this compound

-

In a sealed tube, combine 5-chloroquinolin-2(1H)-one (1 eq), phenol (1.5 eq), potassium carbonate (2 eq), and a catalytic amount of copper(I) iodide in a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Heat the mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

| Technique | Expected Data/Information |

| Melting Point | A sharp melting point range indicates the purity of the compound. |

| ¹H NMR Spectroscopy | Provides information on the number and types of protons, their chemical environment, and connectivity. Expected signals would correspond to the protons on the quinolinone core and the phenoxy group. |

| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the N-H and C=O stretching of the quinolinone ring, and C-O-C stretching of the ether linkage. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N), which should match the calculated values for the molecular formula of this compound. |

General Experimental and Characterization Workflow

Caption: General workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory conditions and available resources. The successful synthesis and thorough characterization of this compound will enable further investigation into its potential biological activities and applications in drug development.

An In-depth Technical Guide on the Potential Mechanisms of Action of the Quinolin-2(1H)-one Scaffold

Disclaimer: As of October 2025, specific experimental data on the mechanism of action for 5-Phenoxyquinolin-2(1H)-one is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known and potential mechanisms of action for the broader quinolin-2(1H)-one and phenoxyquinoline classes of compounds, intended to inform researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on structurally related analogs.

The quinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a phenoxy group at various positions on the quinoline ring has been shown to modulate these activities. This guide will explore the potential mechanisms of action for compounds based on this scaffold, focusing on anti-inflammatory and anticancer pathways.

Potential Anti-inflammatory Mechanism of Action

Based on studies of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, a plausible mechanism of action for phenoxy-substituted quinolines is the inhibition of inflammatory mediators. These compounds have been shown to suppress the release of enzymes and cytokines from neutrophils, key cells in the inflammatory response.

Inhibition of Neutrophil Degranulation and Pro-inflammatory Cytokine Release

One potential mechanism is the inhibition of degranulation of neutrophils, preventing the release of lytic enzymes such as β-glucuronidase and lysozyme. Additionally, these compounds may inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the generation of superoxide anions, which are critical components of the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity of Phenoxyquinoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various 2-(furan-2-yl)-4-phenoxyquinoline derivatives.

| Compound | Inhibition of β-Glucuronidase Release IC50 (µM) | Inhibition of Lysozyme Release IC50 (µM) | Inhibition of TNF-α Formation IC50 (µM) | Inhibition of Superoxide Anion Generation IC50 (µM) |

| 8 | 5.0 | >30 | - | - |

| 7 | 7.5 | >30 | - | - |

| 10 | - | 4.6 | - | - |

| 6 | - | - | 2.3 | - |

| 11a | 9.5 | 7.1 | - | 2.7 |

| 11b | - | - | - | 2.8 |

| 12a | - | 8.9 | - | - |

| 12b | - | 10.4 | - | - |

| 13a | 11.4 | - | - | - |

| 13b | >30 | - | - | 2.2 |

| Genistein (Control) | - | - | 9.1 | - |

Data extracted from a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives. The specific structures of the numbered compounds can be found in the cited literature.

Experimental Protocols

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a Ficoll-Paque density gradient followed by dextran sedimentation.

-

Cell Treatment: Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) and pre-incubate with the test compound or vehicle control for 10 minutes at 37°C.

-

Stimulation: Stimulate the neutrophils with a secretagogue such as f-Met-Leu-Phe (fMLP)/cytochalasin B for 30 minutes at 37°C.

-

Enzyme Activity Measurement:

-

β-Glucuronidase: Centrifuge the samples and incubate the supernatant with p-nitrophenyl-β-D-glucuronide as a substrate. Stop the reaction with a basic solution and measure the absorbance at 405 nm.[1][2]

-

Lysozyme: Measure the lysozyme activity in the supernatant by observing the rate of lysis of Micrococcus lysodeikticus as a decrease in absorbance at 450 nm.[3][4][5][6]

-

-

Data Analysis: Calculate the percentage inhibition of enzyme release compared to the vehicle-treated control.

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages, and seed them in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and incubate for 24 hours.

-

Quantification: Measure the concentration of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8][9][10]

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition of TNF-α production against the compound concentration.

-

Neutrophil Preparation: Isolate and prepare human neutrophils as described above.

-

Assay Mixture: In a 96-well plate, add neutrophils, cytochrome c, and the test compound or vehicle.

-

Stimulation: Initiate the reaction by adding a stimulant such as fMLP.

-

Measurement: Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.[11][12][13][14][15]

-

Data Analysis: Calculate the rate of superoxide anion production and the percentage inhibition by the test compound.

Experimental Workflow: Anti-inflammatory Screening

Potential Anticancer Mechanism of Action

Several quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases and the induction of apoptosis.

Dual EGFR/HER-2 Inhibition

One prominent anticancer mechanism for some quinolin-2(1H)-one derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are often overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and metastasis.

Quantitative Data: EGFR/HER-2 Inhibition and Antiproliferative Activity

The following table presents the kinase inhibitory and antiproliferative activities of a potent quinolin-2(1H)-one derivative, compound 5a .

| Assay | IC50 (nM) |

| EGFR Kinase Inhibition | 87 |

| HER-2 Kinase Inhibition | 33 |

| Antiproliferative Activity (MCF-7 cells) | 34 |

| Erlotinib (Control) | 40 |

Data for compound 5a is from a study on newly synthesized quinolin-2(1H)-one derivatives.

Experimental Protocols

-

Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or HER-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After incubation, quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[16][17][18][19][20]

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Induction of Apoptosis

Another key anticancer mechanism is the induction of programmed cell death, or apoptosis. Quinolin-2(1H)-one derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Experimental Protocols

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3, -8, or -9 substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

-

Fluorescence Measurement: Incubate the mixture and measure the fluorescence generated from the cleavage of the substrate by active caspases.[21][22][23][24]

-

Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.

-

Protein Extraction: Extract total protein from compound-treated and control cells.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.[25][26][27][28][29]

-

Densitometry: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

-

Cell Fractionation: Treat cells with the test compound and then fractionate them to separate the mitochondrial and cytosolic components.

-

Western Blot Analysis: Perform Western blotting on both fractions using an antibody against cytochrome c to determine its subcellular localization.[30][31][32] An increase of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

Cell Fixation: Harvest and fix compound-treated cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), after treating with RNase to remove RNA.[33][34][35][36][37]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

-

Cell Staining: Harvest compound-treated cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI).[38][39][40][41]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Experimental Workflow: Anticancer Mechanism Elucidation

References

- 1. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 3. A rapid microtiter plate method for the detection of lysozyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. Lysozyme in human neutrophils and plasma. A parameter of myelopoietic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com.cn [promega.com.cn]

- 18. promega.jp [promega.jp]

- 19. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. caspase3 assay [assay-protocol.com]

- 22. Caspase activity assays [protocols.io]

- 23. Caspase-3 activity assay [bio-protocol.org]

- 24. Caspase 3 Activity Assay [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chlorogenic Acid Alleviates Chronic Stress-Induced Ileal Oxidative Stress and Apoptosis in Rats by Influencing Intestinal Flora and Activating Nrf2 Pathway [mdpi.com]

- 30. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 31. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. abcam.com [abcam.com]

- 33. Flow cytometry with PI staining | Abcam [abcam.com]

- 34. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 35. wp.uthscsa.edu [wp.uthscsa.edu]

- 36. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 37. ucl.ac.uk [ucl.ac.uk]

- 38. assets.fishersci.com [assets.fishersci.com]

- 39. static.igem.org [static.igem.org]

- 40. resources.novusbio.com [resources.novusbio.com]

- 41. kumc.edu [kumc.edu]

The Enigmatic Potential of 5-Phenoxyquinolin-2(1H)-one: A Technical Guide to its Anticipated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the predicted biological activities of the novel compound 5-Phenoxyquinolin-2(1H)-one. In the absence of direct experimental data for this specific molecule, this paper provides a comprehensive overview of the known biological effects of structurally analogous 5-substituted quinolin-2(1H)-one derivatives. Drawing from extensive literature on this chemical class, we explore potential anticancer and antibacterial properties, supported by tabulated quantitative data from related compounds. Detailed experimental protocols for foundational assays in these therapeutic areas are provided to facilitate future research. Furthermore, a proposed synthesis route for this compound is outlined, and a representative signaling pathway associated with the quinolinone scaffold is visualized to contextualize its potential mechanism of action. This document serves as a foundational resource to stimulate and guide further investigation into the therapeutic promise of this compound.

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous approved drugs and clinical candidates. The diverse pharmacological profile of this class of compounds, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, is largely dictated by the nature and position of its substituents. The 5-position of the quinolinone ring, in particular, has been a focal point for medicinal chemists, with modifications at this site significantly influencing target specificity and potency.

This guide focuses on the yet-unexplored compound, this compound. While no direct biological data for this specific molecule has been reported, its structural similarity to other 5-substituted quinolin-2(1H)-ones allows for informed predictions of its potential therapeutic applications. This paper will synthesize the existing knowledge on related compounds to build a strong case for the investigation of this compound as a potential therapeutic agent.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the corresponding 5-hydroxyquinolin-2(1H)-one.

Step 1: Synthesis of 5-Hydroxyquinolin-2(1H)-one

The synthesis of 5-hydroxyquinolin-2(1H)-one can be achieved through various established methods. One common approach involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using a palladium on activated charcoal catalyst in a high-boiling solvent like decalin under prolonged heating[1].

Step 2: Williamson Ether Synthesis

The conversion of 5-hydroxyquinolin-2(1H)-one to this compound can be accomplished via a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an appropriate electrophile. In this case, the phenoxy moiety can be introduced using a phenonium ion source or by reacting the sodium salt of 5-hydroxyquinolin-2(1H)-one with a suitable phenylating agent. A typical procedure would involve treating the 5-hydroxyquinolin-2(1H)-one with a base such as sodium hydride to form the corresponding sodium salt, followed by reaction with a phenyl halide (e.g., fluorobenzene or chlorobenzene) in a suitable polar aprotic solvent like DMF or DMSO.[2][3][4][5]

Anticipated Biological Activity Based on Structural Analogs

The biological activity of this compound is predicted based on the known activities of other 5-substituted quinolin-2(1H)-one derivatives. The primary areas of interest are anticancer and antibacterial activities.

Anticancer Activity

Numerous 5-substituted quinolin-2(1H)-one derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of 5-Substituted Quinolin-2(1H)-one Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Amino-1-azolylalkyl-4(1H)-quinolone | Various | Several-fold increase in cytotoxicity in vitro compared to unsubstituted analogs | [2] |

| 5-Benzoyl-thieno[2,3-b]pyridines | Breast (MDA-MB-231) | Varies with substitution | [6] |

| 5-Benzylhydroxy-thieno[2,3-b]pyridines | Breast (MDA-MB-231) | Varies with substitution | [6] |

Antibacterial Activity

The quinolone core is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. While the 2-quinolone scaffold is distinct, derivatives have also shown promising antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antibacterial Activity of Quinolin-2(1H)-one Analogs

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | |

| Quinoline-2-one derivative 6c | VRE | 0.75 | |

| Quinoline-2-one derivative 6l | MRSA | Varies | |

| Quinoline-2-one derivative 6o | MRSA | 2.50 |

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for standard in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9][10]

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14][15]

Potential Signaling Pathway Modulation

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive body of research on structurally related 5-substituted quinolin-2(1H)-one derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The anticipated anticancer and antibacterial properties, coupled with the established versatility of the quinolinone scaffold, make this compound a compelling candidate for further study. The proposed synthesis and detailed experimental protocols provided in this guide offer a clear roadmap for researchers to embark on the exploration of this compound's therapeutic potential. Future studies are warranted to synthesize this novel compound and validate its predicted biological activities, potentially leading to the development of a new class of therapeutic agents.

References

- 1. 5-HYDROXY-2(1H)-QUINOLINONE synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. researchgate.net [researchgate.net]

- 15. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

An In-depth Technical Guide to 5-Phenoxyquinolin-2(1H)-one Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide focuses on a specific subset of these compounds: 5-phenoxyquinolin-2(1H)-one analogs. Due to the limited availability of research on the exact this compound core, this paper will delve into the synthesis, biological evaluation, and mechanism of action of closely related analogs, with a particular emphasis on 5-phenoxy-2-aminopyridine derivatives, which share significant structural homology and offer valuable insights into the therapeutic potential of this chemical space.

Synthesis of Quinolone and Phenoxyquinoline Scaffolds

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various established methods. Common strategies include the Knorr quinoline synthesis, which involves the reaction of β-ketoanilides with sulfuric acid, and the Conrad-Limpach synthesis, where anilines are reacted with β-ketoesters. More contemporary methods often employ metal-catalyzed cross-coupling reactions to introduce substituents onto the quinoline core.[1]

For phenoxy-substituted quinolines, a key synthetic step is the introduction of the phenoxy moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxylated quinoline precursor is reacted with a suitable aryl halide in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can be employed to form the ether linkage.

A general synthetic workflow for obtaining phenoxyquinoline derivatives is outlined below.

Caption: General workflow for the synthesis of phenoxyquinoline analogs.

Biological Activity of this compound Analogs

While specific data on this compound is scarce, research on the closely related 5-phenoxy-2-aminopyridine scaffold has identified potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2]

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of 5-phenoxy-2-aminopyridine derivatives have been synthesized and evaluated for their inhibitory activity against BTK.[2] The structure-activity relationship (SAR) studies revealed that the introduction of an electrophilic warhead, such as an acrylamide moiety, on a piperazine linker attached to the 2-aminopyridine core, leads to potent and irreversible inhibition of BTK by forming a covalent bond with the Cys481 residue in the active site.[2]

The general structure of these potent BTK inhibitors is depicted below.

Caption: Core structure of 5-phenoxy-2-aminopyridine based BTK inhibitors.

Quantitative Biological Data

The inhibitory potencies of representative 5-phenoxy-2-aminopyridine derivatives against BTK are summarized in the table below. The data highlights the importance of the electrophilic acrylamide moiety for potent irreversible inhibition.

| Compound ID | Linker Moiety | Electrophilic Warhead | BTK IC₅₀ (nM) | Reference |

| 1a | Piperazine | None | >1000 | [2] |

| 1b | Piperazine | Acrylamide | 15.3 | [2] |

| 2a | Tetrahydroisoquinoline | None | >1000 | [2] |

| 2b | Tetrahydroisoquinoline | Acrylamide | 8.7 | [2] |

Mechanism of Action: Covalent Inhibition of BTK

The irreversible BTK inhibitors based on the 5-phenoxy-2-aminopyridine scaffold act as type II inhibitors.[2] They bind to the "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode allows the inhibitor to occupy an allosteric pocket adjacent to the ATP-binding site.[2]

The electrophilic acrylamide "warhead" is positioned to react with the thiol group of the Cys481 residue, which is unique to BTK among the Tec family kinases, thereby forming a covalent bond and leading to irreversible inhibition.[2] This mechanism provides high potency and selectivity.

The signaling pathway affected by these inhibitors is the B-cell receptor (BCR) signaling cascade.

Caption: Inhibition of the BCR signaling pathway by 5-phenoxy-2-aminopyridine analogs.

Experimental Protocols

General Synthesis of 5-Phenoxy-2-aminopyridine Derivatives

Materials:

-

Substituted 2-amino-5-bromopyridine

-

Substituted phenol

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane)

-

Piperazine or tetrahydroisoquinoline linker

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Buchwald-Hartwig Coupling: To a solution of 2-amino-5-bromopyridine and a substituted phenol in anhydrous dioxane are added Cs₂CO₃, Pd₂(dba)₃, and Xantphos. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The crude product is purified by column chromatography to yield the 5-phenoxy-2-aminopyridine intermediate.

-

Coupling of the Linker: The 5-phenoxy-2-aminopyridine intermediate is coupled with the desired linker (e.g., Boc-piperazine) via a suitable coupling reaction, often another palladium-catalyzed reaction or a nucleophilic substitution.

-

Deprotection: If a protecting group (e.g., Boc) is used on the linker, it is removed under appropriate conditions (e.g., TFA in DCM for Boc).

-

Acrylamide Formation: The deprotected amine is dissolved in DCM and triethylamine is added. The solution is cooled to 0 °C and acryloyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.

In Vitro BTK Inhibition Assay

Principle: The inhibitory activity of the compounds against BTK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human BTK enzyme

-

ATP

-

Fluorescently labeled peptide substrate

-

Assay buffer

-

Test compounds

-

Microplate reader

Procedure:

-

The test compounds are serially diluted in DMSO and added to the wells of a microplate.

-

The BTK enzyme and the peptide substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time.

-

The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a microplate reader.

-

The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

While the this compound core remains an under-explored area, the promising results from its close analog, the 5-phenoxy-2-aminopyridine scaffold, highlight the potential of this chemical space for the development of novel therapeutics, particularly in the area of kinase inhibition. The potent and selective irreversible inhibition of BTK by these analogs provides a strong rationale for further investigation.

Future research should focus on:

-

The development of efficient synthetic routes to access a wider range of this compound derivatives.

-

Screening of these compounds against a panel of kinases and other biologically relevant targets to identify novel activities.

-

Elucidation of the structure-activity relationships for different substituents on both the phenoxy and quinolinone rings.

-

In vivo evaluation of promising candidates in relevant disease models.

By systematically exploring the this compound scaffold and its analogs, the scientific community can unlock new opportunities for the discovery of next-generation therapies for a variety of diseases.

References

In Vitro Evaluation of 5-Substituted Quinolin-2(1H)-ones: A Technical Guide Focused on 5-(Piperazin-1-yl) Derivatives as Antifungal Agents

Disclaimer: As of the latest available data, there is no publicly accessible research detailing the in vitro evaluation of 5-Phenoxyquinolin-2(1H)-one . This technical guide will therefore focus on a closely related and well-documented series of compounds: 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives . These compounds serve as an excellent case study for the in vitro evaluation of 5-substituted quinolin-2(1H)-ones, particularly concerning their potential as antifungal agents through the inhibition of chitin synthase.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and data interpretation associated with the in vitro assessment of this class of compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of the most potent 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives as reported in the literature.[1]

Table 1: Chitin Synthase Inhibitory Activity

| Compound ID | Substitution on Piperazine Ring | IC50 (mM) vs. Chitin Synthase |

| 4a | Unsubstituted | 0.10 |

| 4c | 4-Fluorophenyl | 0.15 |

| 4i | 2,4-Difluorophenyl | 0.36 |

| 4n | 4-Methylphenyl | 0.37 |

| 4h | 4-Chlorophenyl | 0.38 |

| 4j | 2-Fluorophenyl | 0.47 |

| 4k | 3-Fluorophenyl | 0.47 |

| Polyoxin B (Control) | - | 0.18 |

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

| Compound ID | Candida albicans | Cryptococcus neoformans | Aspergillus flavus |

| 4a | 32 | >128 | >128 |

| 4i | 32 | 64 | 64 |

| 4j | 32 | 64 | 128 |

| Polyoxin B (Control) | 32 | 64 | 64 |

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against fungal chitin synthase.

Materials:

-

Fungal strain (e.g., Saccharomyces cerevisiae for enzyme extraction)

-

Yeast extract peptone dextrose (YPD) medium

-

Sorbitol buffer (e.g., 1 M sorbitol, 50 mM Tris-HCl pH 7.5)

-

Glass beads (0.5 mm)

-

High-speed centrifuge

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation:

-

Culture the fungal strain in YPD medium to the mid-log phase.

-

Harvest the cells by centrifugation and wash with sorbitol buffer.

-

Resuspend the cell pellet in sorbitol buffer and lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the crude chitin synthase enzyme.

-

-

Inhibition Assay:

-

In a reaction tube, combine the reaction buffer, the enzyme preparation, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc (containing a radiolabeled tracer if using a radioassay).

-

Allow the reaction to proceed for a set duration (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution like 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.

-

Wash the filter to remove unincorporated substrate.

-

Measure the radioactivity of the filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

Materials:

-

Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus flavus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Test compounds dissolved in DMSO

-

Positive control antifungal agent (e.g., Polyoxin B)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strains on appropriate agar plates.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to measure optical density).

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the test compounds and the positive control in the 96-well plates using RPMI-1640 medium.

-

Ensure each well contains a final volume of 100 µL of the diluted compound.

-

Include a drug-free well as a growth control and a medium-only well as a sterility control.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal strain.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for the preparation of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives.

References

The Anticipated Pharmacokinetic Profile of 5-Phenoxyquinolin-2(1H)-one: An In-Depth Technical Guide

Disclaimer: To date, no direct experimental studies detailing the pharmacokinetic profile of 5-Phenoxyquinolin-2(1H)-one have been published in peer-reviewed literature. This guide, therefore, presents a predictive overview based on computational analysis of structurally analogous compounds, specifically phenylhydrazono phenoxyquinoline derivatives. The methodologies and potential metabolic pathways described are based on established principles of drug metabolism and in-silico prediction for quinoline-based compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Predicted Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic properties for phenylhydrazono phenoxyquinoline derivatives, which share a core structural similarity with this compound. These in-silico predictions offer a preliminary assessment of the compound's potential drug-like qualities.[1]

| Parameter | Predicted Value/Classification | Implication for Drug Development |

| Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be BBB non-permeable | May indicate a lower likelihood of central nervous system (CNS) side effects. |

| CYP450 2D6 Inhibition | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Favorable preliminary safety profile regarding liver toxicity. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Predicted to be a weak inhibitor | Lower risk of cardiotoxicity associated with QT interval prolongation. |

| Ames Test | Predicted to be non-mutagenic | Suggests a lower likelihood of carcinogenic potential. |

Experimental Protocols: In-Silico ADME Prediction

The data presented above is derived from computational models that simulate the interaction of a compound with biological systems. The following outlines the typical methodologies employed in such in-silico ADME profiling:

1. Molecular Descriptor Calculation: The 2D and 3D structures of the molecule are used to calculate a wide range of physicochemical properties known as molecular descriptors. These can include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These descriptors are fundamental to predicting the compound's behavior in a biological environment.

2. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity or property.[2] For ADME prediction, models are built using large datasets of compounds with known experimental values for properties like absorption, metabolism, and toxicity.[2] The model then uses the calculated descriptors of a new compound to predict its properties.

3. Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex simulations that incorporate physiological and anatomical data from different species to predict the ADME properties of a drug. These models can simulate drug concentration-time profiles in various organs and tissues, providing a more dynamic and holistic view of the compound's pharmacokinetics.

4. Specific ADME-Tox Prediction Tools: A variety of specialized software and web servers are used to predict specific ADME and toxicity endpoints. For instance:

-

CYP450 Inhibition/Metabolism Prediction: Models predict which cytochrome P450 enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. This is crucial for assessing the potential for drug-drug interactions.

-

hERG Inhibition Prediction: In-silico models are used to assess the likelihood of a compound blocking the hERG potassium channel, a key indicator of potential cardiotoxicity.

-

Toxicity Prediction (e.g., Ames test, hepatotoxicity): Computational models trained on toxicological data are used to predict the potential for mutagenicity and organ-specific toxicity.

Visualizations: Workflows and Signaling Pathways

In-Silico ADME Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of ADME properties in early drug discovery.

References

An In-depth Technical Guide on the Discovery and Development of Quinolin-2(1H)-one Based β2-Adrenoceptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of molecules that can interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as neuroleptic agents, antiplatelet and antiproliferative agents, and, most notably for this guide, as potent β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]

Discovery of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

The development of long-acting β2-adrenoceptor agonists (LABAs) has been a significant advancement in the management of obstructive airway diseases. The discovery of compounds centered on the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one core represents a key step in this field. A notable example of a drug from this class is Indacaterol, a novel, chirally pure inhaled β2-adrenoceptor agonist with a 24-hour duration of action.[2][3]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. Research has demonstrated that modifications to the amine substituent of the 2-amino-1-hydroxyethyl side chain significantly impact the pharmacological profile. For instance, the introduction of bulky, lipophilic groups can enhance potency and duration of action.

Synthesis and Chemical Development

The synthesis of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives typically involves a multi-step process. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for 5-(substituted-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives.

Biological Activity and Quantitative Data

The primary biological target of this class of compounds is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor leads to the relaxation of airway smooth muscle, resulting in bronchodilation. The potency of these compounds is typically quantified by their EC50 values, which represent the concentration required to elicit 50% of the maximal response.

| Compound | Target | Assay Type | EC50 (pM) | Emax (% of Isoprenaline) | Selectivity (β2/β1) | Reference |

| Indacaterol | Human β2-AR | cAMP accumulation | ~87 | 73% | High | [2][4] |

| Compound 9g | Human β2-AR | cAMP accumulation | 36 | - | High | [1][5] |

| (R)-18c | Human β2-AR | cAMP accumulation | 21 | - | High | [1][5] |

| Compound B05 | Human β2-AR | cAMP accumulation | < 20 | - | High | [6] |

| Compound C08 | Human β2-AR | cAMP accumulation | < 20 | - | High | [6] |

Mechanism of Action and Signaling Pathway

Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, these quinolin-2(1H)-one derivatives initiate a signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[7][8][9]

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by agonist binding.

Experimental Protocols

In Vitro β2-Adrenoceptor Functional Assay (cAMP Accumulation)

This assay is designed to determine the potency (EC50) and efficacy (Emax) of test compounds at the human β2-adrenoceptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluency.

-

The growth medium is removed, and cells are washed with a buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Test compounds are added at varying concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data are normalized to the response of a full agonist like isoprenaline and fitted to a dose-response curve to calculate EC50 and Emax values.

-

Isolated Guinea Pig Trachea Assay (Organ Bath)

This ex vivo assay assesses the bronchodilator effect and duration of action of test compounds on airway smooth muscle.

-

Tissue Preparation:

-

Tracheas are excised from male Dunkin-Hartley guinea pigs.

-

The tissue is cleaned of adherent connective tissue and cut into rings.

-

Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

-

Methodology:

-

Tissues are equilibrated under a resting tension (e.g., 1 g).

-

The tracheal rings are pre-contracted with a spasmogen (e.g., histamine or methacholine).

-

Once a stable contraction is achieved, the test compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.

-

For duration of action studies, a single concentration of the test compound is added, and the relaxation is monitored over an extended period (e.g., several hours).

-

The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like isoprenaline.

-

Conclusion

The 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one scaffold has proven to be a highly successful framework for the development of potent and selective β2-adrenoceptor agonists. Through systematic medicinal chemistry efforts and detailed pharmacological characterization, compounds like Indacaterol have been developed, offering significant therapeutic benefits for patients with respiratory diseases. The methodologies and data presented in this guide highlight the key steps in the discovery and development pipeline for this important class of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Phenoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Phenoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the key analytical techniques used for its structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the quinolinone and phenoxy rings, as well as the N-H proton of the lactam.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not found in the provided search results. The table is a template for where such data would be presented.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the quinolinone core, and the carbons of the phenoxy substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shifts for the carbon atoms of this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or similar instrument.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum at a frequency of 400 MHz. Use a standard pulse program. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Acquire the spectrum at a frequency of 100 MHz. The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the lactam, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption bands for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Assignment |

| Data not available in search results |

Note: The exact mass and fragmentation pattern for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For HRMS, calibrate the instrument to ensure high mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the conjugated aromatic system in this compound.

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| Data not available in search results |

Note: The maximum absorption wavelengths for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Record the baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The quantitative spectroscopic data presented in the tables are templates as specific experimental values for this compound were not available in the provided search results. Researchers should consult primary literature for experimentally determined values.

The Structure-Activity Relationship of 5-Phenoxyquinolin-2(1H)-one: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and specific research on the structure-activity relationship (SAR) of 5-Phenoxyquinolin-2(1H)-one is not extensively available in the public domain. This guide, therefore, provides an in-depth analysis based on SAR studies of structurally related quinolin-2(1H)-one derivatives to infer potential relationships for the target molecule. The quinolin-2(1H)-one scaffold is a versatile pharmacophore present in numerous biologically active compounds, including antitumor agents and β2-adrenoceptor agonists.[1][2][3]

Core Structure and Pharmacological Potential

The quinolin-2(1H)-one, also known as carbostyril, is a core structure found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[2][3] Modifications on this scaffold have led to the development of agents with anticancer, β2-adrenoceptor agonist, and other therapeutic properties.[1][2][4][5] The biological activity is highly dependent on the nature and position of substituents on the quinolinone ring system.

Inferred Structure-Activity Relationship for this compound

Based on the analysis of related compounds, the following points can be inferred for the SAR of this compound:

-

The Quinolin-2(1H)-one Core: This bicyclic system is essential for the primary biological activity observed in related molecules.

-

The 5-Phenoxy Group: The substitution at the C5 position with a phenoxy group is a key feature. The electronic and steric properties of this group will significantly influence the molecule's interaction with its biological target. Further modifications on the phenyl ring of the phenoxy moiety (e.g., introduction of electron-donating or electron-withdrawing groups) would likely modulate the activity.

-

Substitutions at Other Positions: SAR studies on related quinolinones highlight the importance of substitutions at other positions (C4, C6, C7, C8) for modulating potency and selectivity. For instance, in a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, substitutions on the quinoline ring and the benzyl group played a crucial role in their anticancer activity.[1][6]

Quantitative Data from Related Quinolin-2(1H)-one Derivatives

To provide a comparative context, the following tables summarize quantitative data from SAR studies on various quinolin-2(1H)-one derivatives.

Table 1: Anticancer Activity of 4-Benzyloxyquinolin-2(1H)-one Derivatives

A series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were evaluated for their antiproliferative activities against several human cancer cell lines.[1][6] The IC50 values represent the concentration required to inhibit 50% of cell growth.

| Compound | Substitutions | HL-60 IC50 (µM) | Hep3B IC50 (µM) | H460 IC50 (µM) | COLO 205 IC50 (µM) |

| 7e | 6,7-methylenedioxy, 4-(4-chlorobenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 8e | 6,7-dimethoxy, 4-(4-chlorobenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 9b | 7,8-methylenedioxy, 4-(3-methoxybenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 9c | 7,8-methylenedioxy, 4-(4-methoxybenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 9e | 7,8-methylenedioxy, 4-(4-chlorobenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 10c | 6,7,8-trimethoxy, 4-(4-methoxybenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 10e | 6,7,8-trimethoxy, 4-(4-chlorobenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 11c | 8-methoxy, 4-(4-methoxybenzyloxy) | < 1 | < 1 | < 1 | < 1 |

| 11e | 8-methoxy, 4-(4-chlorobenzyloxy) | < 1 | < 1 | < 1 | Nanomolar potency |

Data extracted from Chen et al., 2015.[1][6]

Table 2: β2-Adrenoceptor Agonistic Activity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

A series of novel β2-adrenoceptor agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety were synthesized and evaluated for their biological activity.[2][4] The EC50 values represent the concentration required to elicit a 50% maximal response.

| Compound | EC50 (pM) for β2-adrenoceptor |

| 9g | 36 |

| (R)-18c | 21 |

Data extracted from Xing et al., 2019.[2][4]

Experimental Protocols

Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives

A general method for the synthesis of the 4-benzyloxyquinolin-2(1H)-one derivatives involved the following steps:[1]

-

A mixture of a 4-hydroxyquinolin-2(1H)-one derivative (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in dimethylformamide (DMF) was heated at 90°C for 1-2 hours.

-

The appropriate benzyl chloride or bromide (1-1.4 equivalents) was added to the mixture.

-

The reaction mixture was heated at 80-90°C for 1-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture was poured into ice water.

-

The precipitated solid was collected by filtration and washed with water.

-

The crude product was purified by recrystallization from ethyl acetate.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]

-

Cancer cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of the test compounds for 48 hours.

-

After the incubation period, MTT solution was added to each well.

-

The plates were incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

β2-Adrenoceptor Agonistic Activity Assay (cAMP Assay)

The β2-adrenoceptor agonistic activity was determined by measuring the intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the receptor, such as human embryonic kidney 293 (HEK293) cells.[5]

-

HEK293 cells stably expressing the human β2-adrenoceptor were seeded in 96-well plates.

-

The cells were incubated with various concentrations of the test compounds.

-

A phosphodiesterase inhibitor was included to prevent cAMP degradation.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was determined using a competitive enzyme immunoassay (EIA) kit.

-

The EC50 value was calculated as the concentration of the compound that produced 50% of the maximal response.

Visualizations

Caption: Generalized scaffold of quinolin-2(1H)-one highlighting key substitution points.

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion

While direct SAR studies on this compound are limited, the analysis of related quinolin-2(1H)-one derivatives provides a valuable framework for understanding its potential biological activities and for guiding future drug design and development efforts. The anticancer and β2-adrenoceptor agonist activities observed in analogous series suggest that the this compound scaffold holds promise as a template for the discovery of novel therapeutic agents. Further synthesis and biological evaluation of derivatives with systematic modifications on the phenoxy group and the quinolinone core are warranted to elucidate the specific SAR for this compound class.

References

- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Phenoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenoxyquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to other biologically active quinolinone derivatives. The quinolin-2(1H)-one scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a broad range of pharmacological activities. The addition of a phenoxy group at the 5-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This document provides a detailed protocol for a plausible two-step synthesis of this compound, designed for laboratory-scale preparation. The synthesis involves the preparation of a key intermediate, 5-bromoquinolin-2(1H)-one, followed by a copper-catalyzed Ullmann condensation with phenol.

Overall Reaction Scheme

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromoquinolin-2(1H)-one (Intermediate)

This part details a potential route to the key intermediate, 5-bromoquinolin-2(1H)-one, via the cyclization of a suitable precursor followed by oxidation.

Step 1a: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

A plausible method for the synthesis of the dihydroquinolinone intermediate involves the intramolecular cyclization of 3-(2-amino-6-bromophenyl)propanoic acid.

Materials:

| Reagent | Molecular Weight | Quantity | Moles (mmol) |

| 3-(2-Amino-6-bromophenyl)propanoic acid | 244.09 g/mol | 5.00 g | 20.5 |

| Polyphosphoric acid (PPA) | - | 50 g | - |

| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 g/mol | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-amino-6-bromophenyl)propanoic acid (5.00 g, 20.5 mmol) and polyphosphoric acid (50 g).

-

Heat the reaction mixture to 120°C and stir for 4 hours.

-

Allow the mixture to cool to approximately 80°C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 5-bromo-3,4-dihydroquinolin-2(1H)-one as a solid.

Step 1b: Oxidation to 5-Bromoquinolin-2(1H)-one

The dihydroquinolinone is then aromatized to the desired quinolinone.

Materials:

| Reagent | Molecular Weight | Quantity | Moles (mmol) |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 226.07 g/mol | 4.00 g | 17.7 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 g/mol | 4.82 g | 21.2 |

| Toluene | 92.14 g/mol | 80 mL | - |

| Methanol | 32.04 g/mol | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-bromo-3,4-dihydroquinolin-2(1H)-one (4.00 g, 17.7 mmol) in toluene (80 mL).

-

Add DDQ (4.82 g, 21.2 mmol) to the solution in one portion.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the precipitate and wash it with cold toluene (20 mL) to remove unreacted DDQ and its hydroquinone byproduct.

-

Wash the solid with methanol (30 mL) to remove any remaining impurities.

-

Dry the resulting solid under vacuum to yield 5-bromoquinolin-2(1H)-one.

Part 2: Synthesis of this compound

This part describes the copper-catalyzed Ullmann condensation of 5-bromoquinolin-2(1H)-one with phenol.

Materials:

| Reagent | Molecular Weight | Quantity | Moles (mmol) |

| 5-Bromoquinolin-2(1H)-one | 224.06 g/mol | 2.24 g | 10.0 |

| Phenol | 94.11 g/mol | 1.13 g | 12.0 |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 95 mg | 0.5 |

| Picolinic Acid | 123.11 g/mol | 123 mg | 1.0 |

| Potassium Phosphate (K₃PO₄) | 212.27 g/mol | 4.25 g | 20.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | 20 mL | - |

| Ethyl Acetate | 88.11 g/mol | 150 mL | - |

| Water | 18.02 g/mol | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 g/mol | 10 g | - |

Procedure:

-

To an oven-dried Schlenk tube, add 5-bromoquinolin-2(1H)-one (2.24 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), picolinic acid (123 mg, 1.0 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dimethyl sulfoxide (20 mL) via syringe.

-